Silver protein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silver protein is a compound formed by the combination of silver ions with proteins. This compound is known for its antimicrobial properties and has been widely used in various medical and industrial applications. The unique properties of this compound arise from the interaction between silver ions and the protein matrix, which enhances its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver protein can be synthesized through various methods, including chemical reduction and electrochemical deposition. One common method involves the reduction of silver nitrate in the presence of a protein, such as gelatin or albumin. The reaction conditions typically include a controlled pH and temperature to ensure the proper formation of the silver-protein complex.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silver nitrate is reduced in the presence of a protein stabilizer. The process involves precise control of reaction parameters, such as temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Silver protein undergoes various chemical reactions, including oxidation, reduction, and substitution. The silver ions in the compound can be reduced to metallic silver or oxidized to higher oxidation states.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or ascorbic acid can reduce silver ions in the protein matrix to metallic silver.

Substitution: Silver ions in the protein can be substituted with other metal ions through ion-exchange reactions.

Major Products Formed: The major products formed from these reactions include metallic silver, silver oxide, and various silver salts, depending on the reaction conditions and reagents used.

Scientific Research Applications

Silver protein has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Employed in protein staining techniques, such as silver staining, to visualize proteins in gels.

Medicine: Utilized for its antimicrobial properties in wound dressings, coatings for medical devices, and topical treatments for infections.

Industry: Applied in water purification systems, antimicrobial coatings, and as a preservative in cosmetics and pharmaceuticals.

Mechanism of Action

The antimicrobial action of silver protein is primarily due to the release of silver ions, which interact with microbial cell membranes and proteins. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. Additionally, silver ions can generate reactive oxygen species, further enhancing their antimicrobial efficacy .

Comparison with Similar Compounds

- Silver nanoparticles

- Silver nitrate

- Silver sulfadiazine

Silver protein stands out due to its unique combination of stability, efficacy, and lower toxicity, making it a versatile compound for various applications.

Biological Activity

Silver protein, often referred to in the context of silver nanoparticles (AgNPs), has garnered significant attention due to its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for therapeutic use.

Overview of this compound and Nanoparticles

This compound typically consists of silver ions complexed with proteins, which can enhance the stability and bioavailability of silver in biological environments. Silver nanoparticles are known for their antimicrobial properties, which are attributed to their ability to interact with cellular components and disrupt various biological pathways.

The biological activity of silver nanoparticles can be attributed to several mechanisms:

- Cell Membrane Disruption : AgNPs can attach to bacterial membranes, leading to cell lysis. The negatively charged surface of AgNPs facilitates this interaction, causing structural damage to the membrane .

- Reactive Oxygen Species (ROS) Production : AgNPs induce oxidative stress by generating ROS, which can damage cellular components such as DNA and proteins .

- Inhibition of Cellular Functions : Silver ions released from AgNPs can interfere with cellular processes by inhibiting enzymes and disrupting metabolic pathways. For instance, silver has been shown to affect glycolysis and the tricarboxylic acid cycle in bacteria .

- Biofilm Disruption : Silver nanoparticles also inhibit biofilm formation by interfering with the expression of genes related to adhesion and biofilm production .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and nanoparticles:

Study 1: Functionalization with Spirulina Protein Extract

A study assessed the impact of silver nanoparticles functionalized with Spirulina protein extract on laboratory rats. The findings revealed that these functionalized nanoparticles exhibited enhanced biocompatibility and preferential accumulation in organs such as the brain and liver. Hematological tests indicated mild immune activation, suggesting a potential for therapeutic use with minimal physiological stress .

Study 2: Interaction with Serum Proteins

Research demonstrated that the antibacterial activity of silver nanoparticles is significantly affected by their interaction with serum proteins. Uncapped AgNPs showed diminished antibacterial properties in serum due to binding with proteins like bovine serum albumin (BSA), whereas capped AgNPs maintained their efficacy . This highlights the importance of nanoparticle surface modification in therapeutic applications.

Study 3: Hemolytic Activity Assessment

The hemolytic activity of aqueous silver nanoparticles was evaluated using red blood cells (RBCs). Concentrations ranging from 200 to 1000 µg/mL were tested, showing varying degrees of hemolysis. This study underscores the need for careful consideration of dosage in therapeutic applications to minimize toxicity .

Data Tables

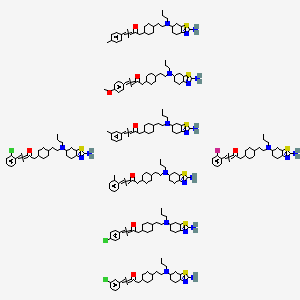

Properties

CAS No. |

9008-42-8 |

|---|---|

Molecular Formula |

C228H316Cl3FN24O9S8 |

Molecular Weight |

3919 g/mol |

IUPAC Name |

1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |

InChI Key |

XPWQELRNNHACHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |

physical_description |

Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.